molecular formula C5H3Cl3N2 B3030167 2,3,6-Trichloropyridin-4-amine CAS No. 874491-78-8

2,3,6-Trichloropyridin-4-amine

Cat. No.: B3030167
CAS No.: 874491-78-8
M. Wt: 197.45
InChI Key: HLANAZQMFUWUPB-UHFFFAOYSA-N
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Description

2,3,6-Trichloropyridin-4-amine is a chemical compound that belongs to the class of chloropyridines. It is characterized by the presence of three chlorine atoms and an amine group attached to a pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichloropyridin-4-amine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 4-aminopyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective chlorination at the desired positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques allows for efficient and high-yield production of the compound. The industrial production methods are designed to minimize environmental impact and ensure the safety of workers involved in the process .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloropyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine oxides, and dechlorinated pyridine derivatives. The specific products depend on the reagents and reaction conditions used .

Scientific Research Applications

2,3,6-Trichloropyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloropyridin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trichloropyridin-4-amine: Similar in structure but with chlorine atoms at different positions on the pyridine ring.

    2,4,6-Trichloropyridin-4-amine: Another chlorinated pyridine derivative with different substitution patterns.

    2,3,4-Trichloropyridin-4-amine: A compound with chlorine atoms at adjacent positions on the pyridine ring.

Uniqueness

2,3,6-Trichloropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2, 3, and 6 positions on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,3,6-trichloropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLANAZQMFUWUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855968
Record name 2,3,6-Trichloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874491-78-8
Record name 2,3,6-Trichloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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